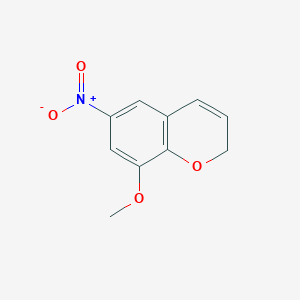
8-Methoxy-6-nitro-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-6-nitro-2H-chromene is a derivative of chromene, an organic compound built around a benzopyran core. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects
Preparation Methods
The synthesis of 8-Methoxy-6-nitro-2H-chromene involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of 8-methoxy-2H-chromene with nitric acid to introduce the nitro group at the 6-position . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts.
Chemical Reactions Analysis
8-Methoxy-6-nitro-2H-chromene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, such as using halogenating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
8-Methoxy-6-nitro-2H-chromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism by which 8-Methoxy-6-nitro-2H-chromene exerts its effects involves its interaction with molecular targets. For instance, its anticancer activity is attributed to its ability to bind to the minor groove of DNA, thereby inhibiting the replication of cancer cells . The compound’s electronic properties, such as the HOMO-LUMO energy gap, also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
8-Methoxy-6-nitro-2H-chromene can be compared with other chromene derivatives, such as:
8-Methoxy-3-nitro-2H-chromene: Similar in structure but with different substitution patterns, leading to varied biological activities.
4H-chromene derivatives: These compounds have a different arrangement of the chromene core, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other chromene derivatives.
Properties
CAS No. |
62063-07-4 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
8-methoxy-6-nitro-2H-chromene |
InChI |
InChI=1S/C10H9NO4/c1-14-9-6-8(11(12)13)5-7-3-2-4-15-10(7)9/h2-3,5-6H,4H2,1H3 |
InChI Key |
FMXIMIGNFJGYBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



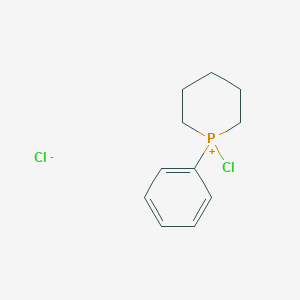
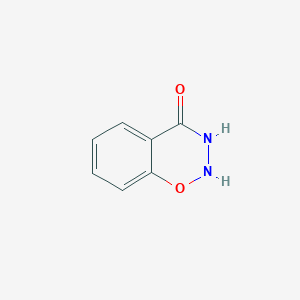
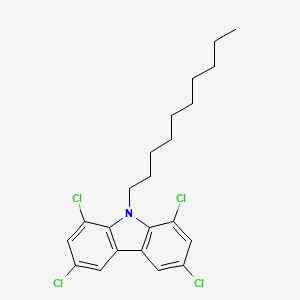
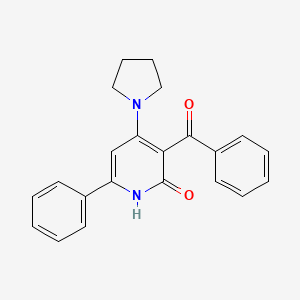
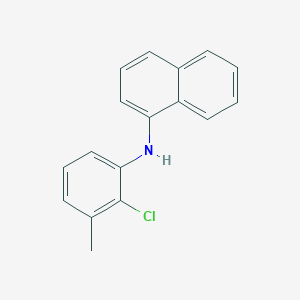
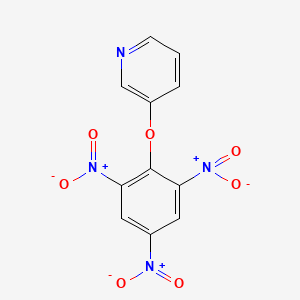
![4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole](/img/structure/B14537582.png)
![3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione](/img/structure/B14537585.png)
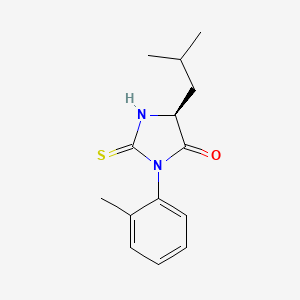
![N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide](/img/structure/B14537601.png)
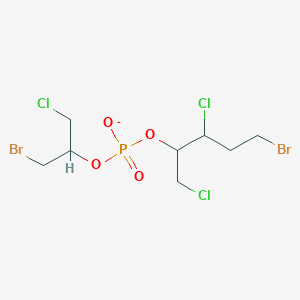
![2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine](/img/structure/B14537613.png)
![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate](/img/structure/B14537614.png)
